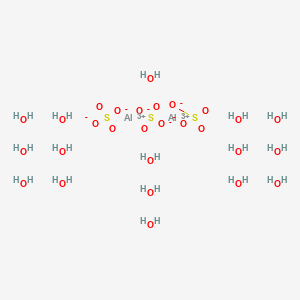
2-(2-(((Benzyloxy)carbonyl)amino)acetamido)essigsäure
Übersicht
Beschreibung
(Carboenzoxy)glycylglycine, also known as N-[(Benzyloxy)carbonyl]glycylglycine, is a dipeptide derivative commonly used in peptide synthesis. It is characterized by the presence of a benzyloxycarbonyl (carbobenzoxy) protecting group attached to the amino group of glycine. This compound is often utilized in the synthesis of more complex peptides and proteins due to its stability and ease of removal of the protecting group.
Wissenschaftliche Forschungsanwendungen
(Carboenzoxy)glycylglycine is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in peptide synthesis and as a model compound for studying peptide bond formation.
Biology: In the study of enzyme-substrate interactions and protein folding.
Medicine: As a precursor in the synthesis of peptide-based drugs and as a tool for investigating the mechanisms of proteolytic enzymes.
Industry: In the production of synthetic peptides for use in pharmaceuticals, cosmetics, and food additives.
Wirkmechanismus
Target of Action
It is known that cbz-gly-gly is a derivative of the amino acid glycine . Amino acids and their derivatives are known to influence various biological processes, including the secretion of anabolic hormones, fuel supply during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .
Mode of Action
It is known that cbz-gly-gly is a glycine derivative . Glycine derivatives are often used as ergogenic supplements, influencing various biological processes .
Result of Action
As a glycine derivative, it may influence various biological processes, including the secretion of anabolic hormones, fuel supply during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(Carboenzoxy)glycylglycine is typically synthesized through the reaction of glycine with benzyl chloroformate in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
- Dissolve glycine in an aqueous solution of sodium hydroxide.
- Add benzyl chloroformate dropwise to the solution while maintaining the temperature at 0°C to 5°C.
- Stir the reaction mixture for several hours until the reaction is complete.
- Acidify the reaction mixture to precipitate the product.
- Filter and purify the product by recrystallization.
Industrial Production Methods
In industrial settings, the production of (Carboenzoxy)glycylglycine follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
(Carboenzoxy)glycylglycine undergoes various chemical reactions, including:
Hydrolysis: The carbobenzoxy protecting group can be removed through hydrolysis under acidic or basic conditions, yielding free glycylglycine.
Coupling Reactions: It can participate in peptide coupling reactions to form longer peptide chains.
Deprotection: The benzyloxycarbonyl group can be selectively removed using hydrogenation or treatment with strong acids.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Coupling Reactions: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: Palladium on carbon (Pd/C) for hydrogenation or trifluoroacetic acid (TFA) for acidic deprotection.
Major Products Formed
Hydrolysis: Glycylglycine.
Coupling Reactions: Longer peptide chains.
Deprotection: Free glycylglycine and benzyl alcohol.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Carboenzoxy)glycine: Similar in structure but lacks the additional glycine residue.
(Carboenzoxy)alanine: Contains an alanine residue instead of glycine.
(Carboenzoxy)phenylalanine: Contains a phenylalanine residue instead of glycine.
Uniqueness
(Carboenzoxy)glycylglycine is unique due to its specific structure, which includes two glycine residues and a carbobenzoxy protecting group. This structure provides stability and ease of removal of the protecting group, making it a valuable tool in peptide synthesis. Its simplicity and versatility make it a preferred choice for researchers working on peptide-based projects.
Eigenschaften
IUPAC Name |
2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5/c15-10(13-7-11(16)17)6-14-12(18)19-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,15)(H,14,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFRCXEHNAFUTQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00180356 | |
| Record name | Carbobenzoxyglycylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00180356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2566-19-0 | |
| Record name | Carbobenzoxyglycylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002566190 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2566-19-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29727 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Carbobenzoxyglycylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00180356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[N-[Phenylmethoxy)carbonyl]glycyl]-glycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















